4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine
Overview
Description
4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a piperidine ring connected through an ethoxy group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that pyrrolidine-based compounds can influence various biological activities, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical parameters of pyrrolidine can be modified to achieve the best results for drug candidates .
Biochemical Analysis
Biochemical Properties
4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to form complexes with metal ions, which can influence its biochemical activity . The compound’s interaction with enzymes such as epoxide hydrolase, which catalyzes the final step in the biosynthesis of proinflammatory mediators, highlights its potential role in modulating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of norepinephrine-dopamine reuptake inhibitors, which play a crucial role in neurotransmission . Additionally, it has been observed to induce apoptosis and mitochondrial membrane depolarization in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form complexes with metal ions and its interaction with epoxide hydrolase are examples of its molecular mechanisms of action . These interactions can result in the modulation of biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including apoptosis and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and reducing inflammation . At high doses, it can cause toxic or adverse effects, including cellular apoptosis and mitochondrial dysfunction . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s interaction with epoxide hydrolase suggests its involvement in the metabolism of proinflammatory mediators . Additionally, its ability to form complexes with metal ions can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions can affect its localization and accumulation within specific tissues . Additionally, its interaction with neurotransmitter transporters can influence its distribution within the nervous system .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound’s interaction with epoxide hydrolase suggests its localization within the endoplasmic reticulum, where this enzyme is typically found . Additionally, its ability to induce mitochondrial membrane depolarization indicates its presence within mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine typically involves the following steps:
Formation of Pyrrolidin-1-yl Ethanol: This is achieved by reacting pyrrolidine with ethylene oxide under controlled conditions.
Nucleophilic Substitution Reaction: The resulting pyrrolidin-1-yl ethanol is then reacted with piperidine in the presence of a suitable catalyst, such as a strong base, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine is compared with other similar compounds to highlight its uniqueness:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups.
Piperidine Derivatives: These compounds contain the piperidine ring and may have different substituents or structural modifications.
Other Ethoxy-Linked Compounds: Compounds with similar ethoxy linkages but different ring structures or substituents.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-8-13(7-1)9-10-14-11-3-5-12-6-4-11/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQRZUQNVVBHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094533-75-1 | |
Record name | 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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